Tetra-p-tolyltin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-p-tolyltin can be synthesized through the reaction of tin tetrachloride with p-tolylmagnesium bromide. The reaction typically proceeds as follows:
SnCl4+4p-TolMgBr→Sn(p-Tol)4+4MgBrCl
This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetra-p-tolyltin undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halogens or other electrophiles to form substituted derivatives.
Oxidation Reactions: It can be oxidized to form tin oxides or other organotin compounds.
Reduction Reactions: It can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and other electrophiles. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are often conducted under controlled temperature and pressure conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. These reactions are usually performed in anhydrous solvents to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Substituted this compound derivatives.
Oxidation Reactions: Tin oxides or other organotin oxides.
Reduction Reactions: Lower oxidation state tin compounds.
Scientific Research Applications
Tetra-p-tolyltin has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: It has been investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which tetra-p-tolyltin exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in this compound can coordinate with various ligands, influencing the activity of enzymes and other proteins. Additionally, the p-tolyl groups can interact with hydrophobic regions of biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Tetra-p-tolylantimony: Similar to tetra-p-tolyltin but with antimony instead of tin. It exhibits different reactivity and applications.
Tetra-p-tolyllead: Contains lead instead of tin. It has distinct chemical properties and potential toxicity concerns.
Uniqueness of this compound
This compound is unique due to its specific combination of tin and p-tolyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tetrakis(4-methylphenyl)stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H7.Sn/c4*1-7-5-3-2-4-6-7;/h4*3-6H,1H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTDOHOTDDKRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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